
2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, such as high stability and reactivity, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the compound enhances its electron-withdrawing capabilities, making it a significant molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve the desired fluorination . These methods are optimized for large-scale production to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a fluorinated pyridine derivative with an amine group attached.
Scientific Research Applications
2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Employed in the development of fluorinated analogs of biologically active molecules for studying enzyme mechanisms and drug interactions.
Medicine: Investigated for its potential use in pharmaceuticals due to its stability and reactivity.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can affect the reactivity and stability of the compound, making it a valuable tool in various chemical and biological processes. The specific pathways and targets depend on the context in which the compound is used, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar electron-withdrawing properties.
2,6-Difluoropyridine: Contains two fluorine atoms on the pyridine ring, offering enhanced reactivity.
Pyridine-3-sulfonyl Fluoride: Lacks the additional fluorine atoms but retains the sulfonyl fluoride group.
Uniqueness
2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride is unique due to the combination of fluorine atoms and the sulfonyl fluoride group, which provides a distinct set of chemical properties. This combination enhances its reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H6F3NO2S |
|---|---|
Molecular Weight |
273.23 g/mol |
IUPAC Name |
2-fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C11H6F3NO2S/c12-8-4-2-1-3-7(8)9-5-6-10(11(13)15-9)18(14,16)17/h1-6H |
InChI Key |
LFGOAYTXHGFXCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(C=C2)S(=O)(=O)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Methylcyclopentyl)amino]propane-1,3-diol](/img/structure/B13257519.png)
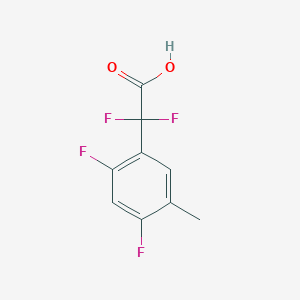
![2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B13257530.png)
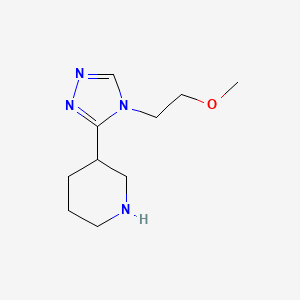
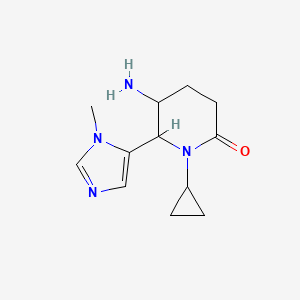


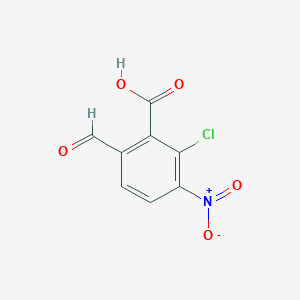
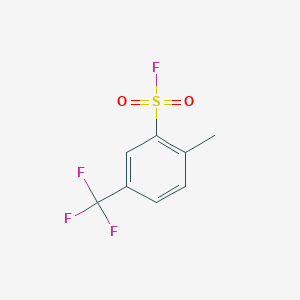

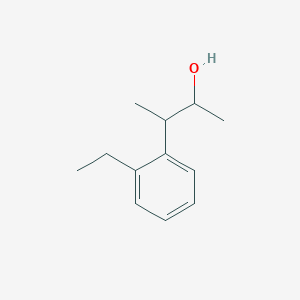
![([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine](/img/structure/B13257586.png)
![ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine](/img/structure/B13257595.png)
![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13257609.png)
